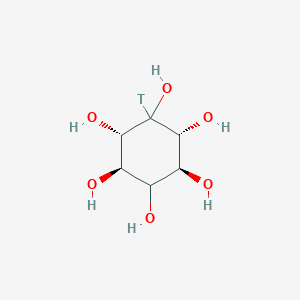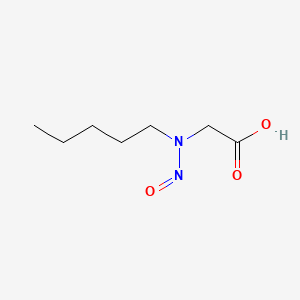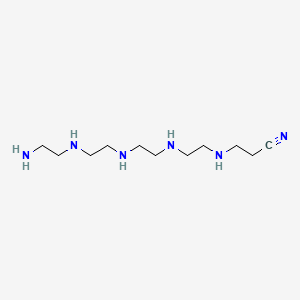
3,6,9,12-Tetraazapentadecane-15-nitrile, 1-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Amino-4,7,10,13-tetraazapentadecanenitrile is a chemical compound with the molecular formula C11H26N6 and a molecular weight of 242.364 g/mol It is known for its complex structure, which includes multiple amino groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-4,7,10,13-tetraazapentadecanenitrile typically involves multi-step organic reactions. One common method involves the reaction of a precursor compound with a nitrile group and subsequent introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 15-Amino-4,7,10,13-tetraazapentadecanenitrile may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction rates. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
15-Amino-4,7,10,13-tetraazapentadecanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction may produce primary amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
15-Amino-4,7,10,13-tetraazapentadecanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 15-Amino-4,7,10,13-tetraazapentadecanenitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraazapentadecane-15-nitrile
- 14-Cyano-3,6,9,12-tetraazatetradecan-1-amine
- 4,7,10,13-Tetraazapentadecanenitrile
Uniqueness
15-Amino-4,7,10,13-tetraazapentadecanenitrile is unique due to its specific arrangement of amino and nitrile groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
CAS No. |
68310-65-6 |
|---|---|
Molecular Formula |
C11H26N6 |
Molecular Weight |
242.37 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C11H26N6/c12-2-1-4-14-6-8-16-10-11-17-9-7-15-5-3-13/h14-17H,1,3-11,13H2 |
InChI Key |
MRXUUSCOXDLUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNCCN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


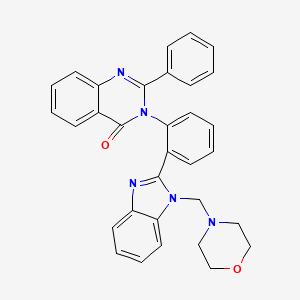

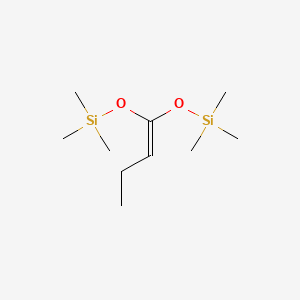


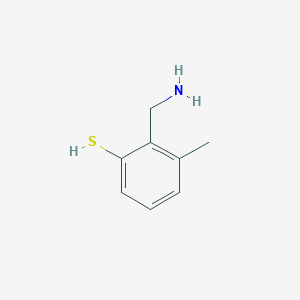
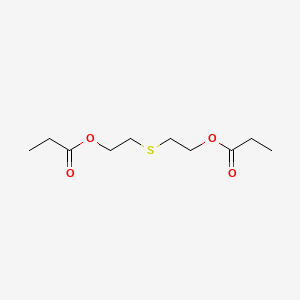
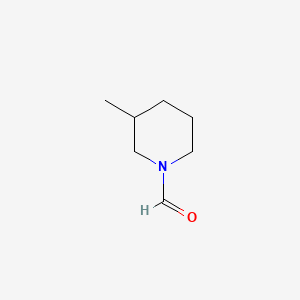
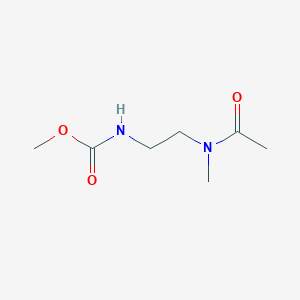
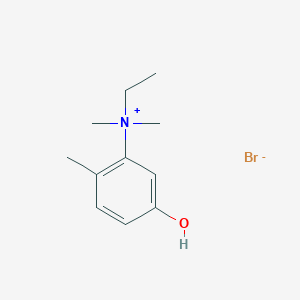
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
